N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C21H23Cl2NO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO3/c1-15-11-18(23)8-9-20(15)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h4-9,11,19H,2-3,10,12-14H2,1H3 |
InChI Key |
DRQXLRUPACCJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation with Halogenated Acetamides
A patent-based method employs 2-chloroacetamide derivatives reacted with 4-chloro-2-methylphenol under strongly basic conditions:
Catalytic Etherification
Alternative routes use palladium catalysts for coupling chloroacetamide intermediates with phenols:
-
Catalyst : Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride [Pd(dppf)Cl₂].
| Method | Base/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | KOH/HgO-HBF₄ | DMSO/CH₂Cl₂ | 60–120°C | 65–78% |
| Catalytic | Pd(PPh₃)₄ | 1,4-Dioxane | 100°C | 82% |
Amide Bond Formation via Coupling Reactions
The acetamide backbone is constructed using carbodiimide-mediated coupling between carboxylic acids and amines.
Activation of Carboxylic Acids
Coupling with Amines
-
Amines : 4-Chlorobenzylamine and tetrahydrofuran-2-ylmethylamine.
-
Conditions : Room temperature, 12–24 hours.
Example Procedure :
-
Dissolve 2-(4-chloro-2-methylphenoxy)acetic acid (1.0 eq) in DMF.
-
Add EDCI (1.2 eq), HOBt (1.1 eq), and 4-chlorobenzylamine (1.1 eq).
-
Stir for 24 hours, then quench with aqueous HCl and extract with ethyl acetate.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
N-Alkylation for Tetrahydrofuranmethyl Group Introduction
The tetrahydrofuran-2-ylmethyl group is introduced via N-alkylation of the secondary amine intermediate.
Direct Alkylation
Reductive Amination
An alternative route uses tetrahydrofuran-2-carbaldehyde with sodium cyanoborohydride (NaBH₃CN):
| Method | Reagent | Base | Solvent | Yield |
|---|---|---|---|---|
| Direct | THF-2-ylmethyl Br | K₂CO₃ | Acetonitrile | 72% |
| Reductive | THF-2-carbaldehyde | NaBH₃CN | Methanol | 68% |
Optimization and Challenges
Solvent Effects
Temperature Control
Catalytic Efficiency
Palladium catalysts improve yields in cross-coupling steps but require rigorous exclusion of moisture and oxygen.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamides with Similar N-Substituents
Several compounds share the N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl) substitution pattern but differ in their phenoxy substituents:
Key Observations :
- The tetrahydrofuran-2-ylmethyl group likely enhances solubility compared to bulkier substituents due to its oxygen-containing cyclic ether structure.
Acetamides with Similar Phenoxy Substituents
The 4-chloro-2-methylphenoxy group is observed in other bioactive acetamides:
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Structure: Shares the 4-chloro-2-methylphenoxy group but replaces the N-substituents with a triazol-3-yl group.
- Application : Acts as a synthetic auxin agonist, mimicking plant growth hormones like 2,4-D .
Thiazolidinone Derivatives ()
- Structure: Derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, cyclized with thioglycolic acid to form thiazolidinones.
- Activity: Demonstrated antimicrobial properties, highlighting the role of chloro/methyl-phenoxy groups in bioactivity .
Key Observations :
- The 4-chloro-2-methylphenoxy moiety is associated with both agrochemical (auxin-like) and antimicrobial activity across analogs.
- Substitution at the nitrogen (e.g., triazole vs. THF/chlorobenzyl) modulates target specificity and physicochemical properties.
Heterocyclic Acetamide Analogs
Thiadiazole Derivatives ()
- Examples : Compounds 5e, 5j (4-chlorobenzylthio-thiadiazole acetamides).
- Properties : Melting points range from 132–170°C, with yields of 72–88% in synthesis.
Oxadiazole and Pyrimidine Derivatives ()
Key Observations :
- Heterocyclic cores (thiadiazole, oxadiazole) often improve thermal stability but may compromise bioavailability due to reduced solubility.
Biological Activity
N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chloro-substituted aromatic system, which is significant for its biological activity. Below are the key physical properties of the compound:
| Property | Value |
|---|---|
| Molecular Weight | 442.356 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 673.2 ± 55.0 °C at 760 mmHg |
| Flash Point | 360.9 ± 31.5 °C |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated substituents showed enhanced activity against various pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
The antimicrobial efficacy is attributed to the lipophilicity of these compounds, which facilitates their penetration through bacterial cell membranes. The position of substituents on the phenyl ring plays a crucial role in determining the effectiveness against different types of bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of halogen atoms (such as chlorine) on the aromatic rings significantly enhances biological activity. This is supported by quantitative structure-activity relationship (QSAR) modeling, which predicts that compounds adhering to Lipinski’s rule of five demonstrate favorable pharmacokinetic properties .
Case Studies
- Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed that those with a chloro group at the para position were highly effective against Gram-positive bacteria and exhibited moderate activity against Gram-negative bacteria and fungi .
- In Vitro Studies : In vitro studies confirmed that compounds similar to this compound were effective against common pathogens, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide? The synthesis typically involves multi-step organic reactions, starting with the coupling of chlorinated benzylamines with substituted phenoxyacetamides. Key steps include nucleophilic substitution for halogenated aromatic groups and amide bond formation under Schotten-Baumann conditions. Optimization focuses on solvent choice (e.g., THF or DMF), temperature control (40–80°C), and catalysts like triethylamine to enhance yields (typically 50–70%) .
Advanced: How can researchers address low yields or by-product formation during synthesis? By-product formation often arises from incomplete substitution at the chlorinated aromatic rings or competing reactions at the tetrahydrofuran methyl group. Strategies include:
- Kinetic control : Lowering reaction temperatures to favor primary substitution pathways.
- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups for amines).
- Purification : Combining column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization for high-purity (>95%) products .
Structural Characterization
Basic: What techniques are used to confirm the molecular structure of this compound? Standard methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 4.3–4.5 ppm).
- X-ray crystallography : Resolving the tetrahydrofuran ring conformation and acetamide planar geometry .
Advanced: How can structural contradictions between computational models and experimental data be resolved? Discrepancies may arise from dynamic effects (e.g., tetrahydrofuran ring puckering). Use:
- DFT calculations : Compare optimized geometries with crystallographic data (SHELXL refinement).
- Variable-temperature NMR : Detect conformational flexibility in solution .
Biological Activity and Mechanisms
Basic: What preliminary assays are used to evaluate this compound’s bioactivity?
- Enzyme inhibition : Kinase assays (e.g., IC determination via fluorescence polarization).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values in the 1–10 µM range) .
Advanced: How to reconcile conflicting bioactivity data across studies? Contradictions may stem from assay conditions (e.g., serum interference) or off-target effects. Mitigate by:
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media).
- Target profiling : Use CRISPR-based gene knockout to confirm specificity .
Physicochemical Properties
Basic: What methods assess solubility and stability?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO.
- Stability : HPLC monitoring of degradation under stress (e.g., 40°C/75% RH for 4 weeks) .
Advanced: Why do stability profiles vary between buffered and unbuffered systems? The chlorophenoxy group is pH-sensitive, prone to hydrolysis in acidic conditions. Use:
- pH-rate profiling : Identify degradation hotspots (e.g., ester-like linkages).
- Lyophilization : Stabilize the compound for long-term storage .
Structure-Activity Relationships (SAR)
Basic: Which functional groups are critical for activity?
- Chlorobenzyl group : Enhances lipophilicity and membrane permeability.
- Tetrahydrofuran methyl : Stabilizes receptor interactions via van der Waals forces .
Advanced: How to design analogs with improved selectivity?
- Halogen substitution : Replace chlorine with fluorine to reduce off-target binding.
- Scaffold hopping : Introduce pyridine or piperazine rings to modulate steric effects .
Analytical Method Development
Basic: What chromatographic methods are used for purity analysis?
- HPLC : C18 columns with acetonitrile/water gradients (retention time ~8–10 min).
- LC-MS : Confirm molecular ion peaks (m/z ~425 [M+H]) .
Advanced: How to resolve co-elution of structurally similar impurities?
- Tandem MS/MS : Fragment ions differentiate positional isomers.
- Chiral columns : Separate enantiomers if asymmetric centers form during synthesis .
Data Contradiction Analysis
Advanced: How to address discrepancies in reported IC values?
- Meta-analysis : Normalize data using reference inhibitors (e.g., staurosporine for kinases).
- Assay standardization : Adopt guidelines like NIH’s Assay Guidance Manual .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
